5-Chloro-5'-deoxycytidine

Radiosensitization Tumor Selectivity Halogenated Pyrimidines

5-Chloro-5'-deoxycytidine (Cytochlor) is a halogenated pyrimidine nucleoside prodrug that exploits elevated deoxycytidylate deaminase (up to 80-fold in tumors) for tumor-selective radiosensitization. Unlike BrdUrd, it achieves up to 3.9% thymidine replacement in tumor DNA with undetectable bone marrow incorporation, creating a therapeutic window unattainable with direct deoxyuridine analogs. Ideal for solid tumor radiosensitization protocols and antiviral research. Procure now for your oncology or nucleoside analog research.

Molecular Formula C₉H₁₂ClN₃O₄
Molecular Weight 261.66
Cat. No. B1150473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-5'-deoxycytidine
Synonyms5’-Deoxy-5-chlorocytidine
Molecular FormulaC₉H₁₂ClN₃O₄
Molecular Weight261.66
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-5'-deoxycytidine: A Halogenated Pyrimidine Nucleoside Analog with Dual Radiosensitizer and Antiviral Activity


5-Chloro-5'-deoxycytidine (CAS 32387-56-7, also known as 5-CldC or Cytochlor) is a halogenated pyrimidine nucleoside analog characterized by a chlorine atom at the 5-position of the cytosine base and a hydrogen atom replacing the 5'-hydroxyl group on the deoxyribose moiety [1]. Structurally distinct from deoxyuridine-based radiosensitizers and DNA methyltransferase inhibitors, this compound functions as a prodrug requiring intracellular activation via deoxycytidine kinase and deoxycytidylate deaminase, enzymes frequently elevated in human malignancies [2][3]. Its primary differentiated utility lies in enzyme-driven tumor-selective radiosensitization when co-administered with tetrahydrouridine, a cytidine deaminase inhibitor that prevents systemic catabolism, alongside secondary antiviral applications against herpes simplex virus type 2 [4].

Why 5-Chloro-5'-deoxycytidine Cannot Be Replaced by Other Halogenated Nucleosides or DNMT Inhibitors


Substitution with 5-bromo-2'-deoxyuridine (BrdUrd), 5-aza-2'-deoxycytidine (decitabine), or zebularine fails due to fundamental differences in metabolic activation pathways, tissue selectivity, and therapeutic index. Unlike BrdUrd, which incorporates broadly into replicating DNA regardless of tissue type, 5-chloro-5'-deoxycytidine exploits the elevated deoxycytidylate deaminase (dCMPD) activity—up to 80-fold higher in tumors versus normal tissue—to achieve tumor-selective activation [1][2]. Whereas decitabine and zebularine function as DNA methyltransferase inhibitors requiring incorporation followed by covalent enzyme trapping, 5-chloro-5'-deoxycytidine acts as a radiosensitizer via halogenated uracil incorporation, a mechanism orthogonal to epigenetic modulation [3]. Critically, the ability of tetrahydrouridine (H4U) to protect normal fibroblasts from 5-chloro-5'-deoxycytidine cytotoxicity while preserving tumor cell killing—a phenomenon not observed with BrdUrd—creates a therapeutic window unattainable with direct deoxyuridine analogs [4].

Quantitative Differentiation Evidence for 5-Chloro-5'-deoxycytidine Versus Comparators


Radiosensitizer Enhancement Ratio Equivalence to BrdUrd at Equitoxic Doses with Favorable Selectivity Profile

In a direct head-to-head in vivo comparison using C3H mice bearing RIF-1 tumors, equimolar infusions (0.4 mmol/kg/day) of 5-chloro-2'-deoxycytidine (CldC) and 5-bromo-2'-deoxyuridine (BrdUrd) demonstrated that BrdUrd produced greater radiosensitization; however, when administered at equitoxic doses (CldC at 0.8 mmol/kg/day versus BrdUrd at 0.4 mmol/kg/day), both compounds yielded equivalent sensitizer enhancement ratios (SER) of 1.6 [1]. This finding establishes that 5-chloro-5'-deoxycytidine achieves comparable radiosensitization efficacy to the clinical standard BrdUrd but with a higher tolerated dose, implying a potentially superior therapeutic index [1].

Radiosensitization Tumor Selectivity Halogenated Pyrimidines

Tumor-Selective DNA Incorporation: 3.9% Thymidine Replacement in Tumor Versus Undetectable Bone Marrow Incorporation

DNA incorporation studies in C3H mice bearing RIF-1 tumors revealed that 5-chloro-5'-deoxycytidine-derived 5-chlorodeoxyuridine (CldU) achieved up to 3.9% replacement of thymidine in tumor DNA, whereas incorporation into bone marrow fell below the limit of detection [1]. This stark contrast—quantifiable tumor incorporation versus undetectable incorporation in a highly proliferative normal tissue—contrasts sharply with 5-bromo-2'-deoxyuridine, which incorporates non-selectively into all replicating DNA regardless of tissue origin [2]. The selectivity correlates with elevated cytidine deaminase and dCMP deaminase activities in tumors (10- to 80-fold above normal tissues), enzymes essential for CldC activation [3].

DNA Incorporation Tumor Selectivity Biodistribution

Selective Protection of Normal Cells by Tetrahydrouridine: Differential Effect Not Observed with Deoxyuridine Analogs

In a comparative study using human melanoma cell lines versus normal human fibroblasts, co-administration of tetrahydrouridine (H4U), a cytidine deaminase inhibitor, with 5-chloro-2'-deoxycytidine (CldCyd) or 5-bromo-2'-deoxycytidine (BrdCyd) resulted in significant protection of normal fibroblasts from both cytotoxicity and radiosensitization while having relatively little effect on tumor cells [1]. This differential protection is attributed to the reliance of normal tissues on the cytidine deaminase pathway for CldCyd activation, whereas tumor cells possess alternative activation routes via elevated dCMP deaminase [2]. In contrast, 5-bromo-2'-deoxyuridine, which bypasses the deoxycytidine activation cascade entirely, shows no such differential protection with H4U [1].

Cytoprotection Tetrahydrouridine Therapeutic Index

Kinetic Basis for Selective Antagonism of Cytotoxicity Without Compromising Antiviral Activity

Enzyme kinetic studies demonstrate that 5-chloro-5'-deoxycytidine exhibits a high Km of 56 μM for mammalian deoxycytidine kinase (dCK) compared to a low Km of 2 μM for deoxycytidine, enabling deoxycytidine to competitively antagonize cytotoxicity in normal mammalian cells [1]. Conversely, against herpes simplex virus type 2 (HSV-2), 5-chloro-5'-deoxycytidine displays a low Km of 1.1 μM for the viral pyrimidine nucleoside kinase, while deoxycytidine exhibits a high Km of 0.6 mM, thereby preventing antagonism of antiviral activity [1]. This dual Km profile—high Km for mammalian dCK, low Km for viral kinase—provides a mechanistic basis for selective antiviral efficacy with reduced host toxicity, a kinetic advantage not shared by 5-iodo-2'-deoxyuridine or other direct deoxyuridine analogs that lack the deoxycytidine activation step [1].

Enzyme Kinetics Antiviral Activity Selective Antagonism

Collateral Sensitivity in 5-Azacytidine and Gemcitabine Resistant Tumors

Tumors resistant to 5-azacytidine (azacitidine) or gemcitabine may retain or exhibit enhanced sensitivity to 5-chloro-5'-deoxycytidine, a phenomenon termed collateral sensitivity [1]. Unlike decitabine (5-aza-2'-deoxycytidine), which requires incorporation into DNA followed by covalent trapping of DNA methyltransferase 1 (DNMT1) and subsequent proteasomal degradation, 5-chloro-5'-deoxycytidine operates via an orthogonal mechanism: activation by dCK and dCMP deaminase followed by incorporation as 5-chlorodeoxyuridine triphosphate to confer radiosensitization [1][2]. Resistance to decitabine frequently arises from downregulation of dCK or upregulation of cytidine deaminase; however, tumors retaining dCMP deaminase activity—elevated 20- to 80-fold in many malignancies—remain susceptible to 5-chloro-5'-deoxycytidine [1]. This collateral sensitivity profile is not shared by zebularine or decitabine and offers a rational salvage strategy [1].

Drug Resistance Collateral Sensitivity Salvage Therapy

Enzymatic Tumor/Normal Ratios Predict Responsiveness Across Multiple Cancer Types

Quantitative enzyme profiling of 200 patient tumors revealed that 53% of colon cancer, 68% of pancreatic cancer, and 47-68% of lung and breast cancer specimens exhibited tumor/normal (T/N) activity ratios exceeding 4 for enzymes required for 5-chloro-5'-deoxycytidine activation (deoxycytidine kinase, dCMP deaminase, or cytidine deaminase) [1]. This enzyme-based stratification contrasts with 5-bromo-2'-deoxyuridine, whose incorporation depends solely on cellular proliferation rate (S-phase fraction) rather than differential enzyme expression, and with decitabine, which requires dCK but whose efficacy is primarily determined by DNMT1 expression and cell cycle status [2][3]. The 5-chloro-5'-deoxycytidine activation profile—specifically the 20- to 80-fold elevation of dCMP deaminase in tumors—provides a quantifiable biomarker for patient selection unattainable with proliferation-dependent halogenated pyrimidines [1].

Biomarker Patient Stratification Enzyme Profiling

Optimal Research and Industrial Applications for 5-Chloro-5'-deoxycytidine Based on Quantitative Differentiation Evidence


Tumor-Selective Radiosensitization in Solid Tumors with Elevated dCMP Deaminase

For investigators developing radiosensitization protocols for solid tumors (colon, pancreatic, lung, breast), 5-chloro-5'-deoxycytidine co-administered with tetrahydrouridine offers tumor-selective DNA incorporation (up to 3.9% thymidine replacement) with undetectable bone marrow incorporation, a selectivity profile not achievable with 5-bromo-2'-deoxyuridine [1]. Patient stratification should incorporate tumor/normal enzyme activity ratios for dCMP deaminase and cytidine deaminase, as >50% of tumors across multiple histologies exhibit T/N ratios >4 predictive of response [2].

Salvage Therapy for Decitabine-Resistant or Gemcitabine-Refractory Malignancies

In cell line models with acquired resistance to 5-azacytidine or gemcitabine, 5-chloro-5'-deoxycytidine demonstrates collateral sensitivity due to its distinct metabolic activation requirements [1]. Procurement of this compound is indicated for laboratories investigating resistance mechanisms to nucleoside analogs or developing rational combination strategies for refractory hematologic and solid malignancies. The orthogonal mechanism—relying on dCMP deaminase elevation rather than DNMT1 trapping—circumvents common resistance pathways to decitabine [2].

Antiviral Research with Built-In Host Toxicity Rescue Capability

The dual Km profile of 5-chloro-5'-deoxycytidine (mammalian dCK Km = 56 μM; HSV-2 kinase Km = 1.1 μM) enables co-administration of deoxycytidine to selectively antagonize host cell cytotoxicity while preserving antiviral activity [1]. This kinetic property is uniquely exploitable in topical HSV-2 infection models where enhanced efficacy with reduced local toxicity has been demonstrated, and provides a template for designing antiviral nucleoside analogs with intrinsic rescue mechanisms [1].

Oligonucleotide Synthesis and Modified Nucleic Acid Research

5-Chloro-5'-deoxycytidine serves as a precursor for phosphoramidite synthesis enabling incorporation of 5-chloro modifications into DNA and RNA oligonucleotides [1]. The 5'-chloro substitution confers enhanced resistance to enzymatic degradation compared to unmodified cytidine derivatives, making it suitable for applications requiring extended half-life in biological matrices, including antisense oligonucleotides, siRNA constructs, and aptamer development [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Chloro-5'-deoxycytidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.